molecular formula C12H13F3N2O4 B3823159 N-[2-nitro-4-(trifluoromethyl)phenyl]valine

N-[2-nitro-4-(trifluoromethyl)phenyl]valine

Cat. No.: B3823159
M. Wt: 306.24 g/mol
InChI Key: YKANMRVNHVYATD-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]valine is a synthetic organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]valine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline, which is then coupled with valine through an amide bond formation reaction. The reaction conditions often include the use of strong acids for nitration and coupling agents such as carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(trifluoromethyl)phenyl]valine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions, often requiring elevated temperatures and polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for oxidation reactions.

Major Products Formed

    Reduction: The major product is N-[2-amino-4-(trifluoromethyl)phenyl]valine.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds such as N-[2-nitro-4-(hydroxy)phenyl]valine.

    Oxidation: Oxidized derivatives of the phenyl ring, such as quinones, are common products.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]valine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(trifluoromethyl)aniline
  • 2-nitro-4-(trifluoromethyl)phenol
  • 4-chloro-3-nitrobenzotrifluoride

Uniqueness

N-[2-nitro-4-(trifluoromethyl)phenyl]valine is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with a valine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKANMRVNHVYATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.